Lipoteichoic acid

Description

Properties

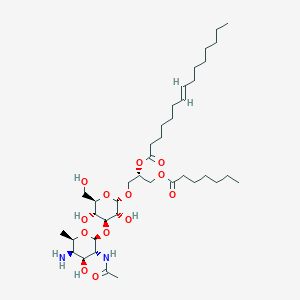

IUPAC Name |

[(2S)-1-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3-acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-heptanoyloxypropan-2-yl] (E)-pentadec-7-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70N2O13/c1-5-7-9-11-12-13-14-15-16-17-18-20-22-31(45)52-28(24-49-30(44)21-19-10-8-6-2)25-50-39-36(48)37(34(46)29(23-42)53-39)54-38-33(41-27(4)43)35(47)32(40)26(3)51-38/h14-15,26,28-29,32-39,42,46-48H,5-13,16-25,40H2,1-4H3,(H,41,43)/b15-14+/t26-,28-,29-,32+,33-,34-,35+,36-,37+,38+,39+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANDRCFROUDETH-YLSOAJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCCCCCC(=O)OC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)C)N)O)NC(=O)C)O)COC(=O)CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/CCCCCC(=O)O[C@@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)N)O)NC(=O)C)O)COC(=O)CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H70N2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

775.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lipoteichoic Acid in Gram-Positive Bacteria: A Technical Guide to Structure, Function, and Analysis

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Lipoteichoic acid (LTA) is a crucial anionic polymer embedded in the cell envelope of most Gram-positive bacteria. As a key architectural component and a potent immunomodulator, LTA plays a pivotal role in bacterial physiology, pathogenesis, and interactions with the host. This technical guide provides a comprehensive overview of the structure, function, and biosynthesis of LTA, with a focus on its significance as a target for novel antimicrobial therapies. Detailed experimental methodologies for the study of LTA are also presented, alongside quantitative data and visual representations of key biological pathways.

The Molecular Architecture of Lipoteichoic Acid

Lipoteichoic acid is an amphiphilic molecule, characterized by a hydrophilic polyol phosphate chain linked to a hydrophobic glycolipid anchor that is embedded in the bacterial cytoplasmic membrane.[1] The structure of LTA exhibits considerable diversity across different species of Gram-positive bacteria, which influences its biological activities.[2]

General Structure

The fundamental structure of LTA consists of two primary domains:

-

The Lipid Anchor: Typically a diacylglycerol, which secures the molecule to the outer leaflet of the cytoplasmic membrane.[1] In many species, including Staphylococcus aureus, the anchor is a diglucosyl-diacylglycerol (Glc₂DAG).[3]

-

The Polyol Phosphate Chain: This hydrophilic backbone is most commonly composed of repeating glycerolphosphate or ribitolphosphate units.[1] The length of this polymer can vary significantly between species and even in response to environmental conditions.[4][5]

Structural Diversity and Modifications

The polyol phosphate backbone of LTA is often decorated with various substituents, which contribute to the structural and functional diversity of the molecule. These modifications play a critical role in modulating the physicochemical properties of the bacterial cell surface.

-

D-alanylation: The most common modification is the esterification of hydroxyl groups on the polyol phosphate backbone with D-alanine residues. This introduces positive charges into the otherwise anionic polymer, thereby modulating the net surface charge of the bacterium.[2] The degree of D-alanylation can influence the bacterium's resistance to cationic antimicrobial peptides and affect autolysin activity.[2]

-

Glycosylation: Various sugar residues, such as N-acetylglucosamine (GlcNAc) or glucose, can be attached to the backbone, further contributing to the structural heterogeneity of LTA.[2][6]

The structural diversity of LTA is highlighted by the different types that have been classified based on their chemical composition. Type I LTA, with a polyglycerolphosphate backbone, is the most extensively studied and is found in a wide range of Gram-positive bacteria, including staphylococci, streptococci, bacilli, and enterococci.[2]

Physiological Functions of Lipoteichoic Acid

LTA is indispensable for the viability and normal physiology of many Gram-positive bacteria. Its functions are multifaceted, ranging from maintaining cell envelope integrity to regulating crucial cellular processes.

-

Cell Wall Homeostasis: LTA is involved in the regulation of autolysins, enzymes that degrade peptidoglycan and are essential for cell wall remodeling, growth, and division. By modulating autolytic activity, LTA helps to maintain the structural integrity of the cell wall.[1]

-

Ion Homeostasis: The anionic nature of the polyol phosphate backbone allows LTA to bind and sequester divalent cations, such as Mg²⁺, which are essential for the stability of the cell membrane and the function of various enzymes.[2]

-

Cell Division: LTA plays a role in proper cell division. Mutants with defects in LTA synthesis often exhibit abnormal cell morphology and septation defects.[2]

-

Biofilm Formation: In some bacteria, such as Enterococcus faecalis, D-alanylation of LTA has been shown to be important for biofilm formation.[7]

Lipoteichoic Acid in Host-Pathogen Interactions

As a surface-exposed molecule, LTA is a key player in the interaction between Gram-positive bacteria and their hosts. It is recognized as a Pathogen-Associated Molecular Pattern (PAMP) by the host's innate immune system, triggering a cascade of inflammatory responses.

Recognition by Toll-Like Receptor 2

The primary receptor for LTA in the host is Toll-Like Receptor 2 (TLR2), which forms a heterodimer with either TLR1 or TLR6.[8] The binding of LTA to the TLR2 complex initiates a downstream signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines.[8]

Inflammatory Responses

The LTA-induced inflammatory response is a double-edged sword. While it is crucial for clearing bacterial infections, an excessive or dysregulated response can lead to severe pathologies such as sepsis and septic shock.[9] The specific structural features of LTA, including the nature of its lipid anchor and the degree of D-alanylation, can influence the intensity of the inflammatory response.

Biosynthesis of Lipoteichoic Acid

The synthesis of LTA is a complex process involving a series of enzymatic steps that occur on both the cytoplasmic and extracellular faces of the cell membrane. The pathway for Type I LTA synthesis in Staphylococcus aureus is well-characterized and serves as a model for other Gram-positive bacteria.

The key enzymes involved in this pathway are:

-

UgtP (YpfP): Synthesizes the Glc₂DAG lipid anchor from diacylglycerol and UDP-glucose in the cytoplasm.[3]

-

LtaA: A flippase that transports the Glc₂DAG anchor across the cytoplasmic membrane to the outer leaflet.[3]

-

LtaS (Lipoteichoic Acid Synthase): A polymerase that sequentially adds glycerolphosphate units from phosphatidylglycerol to the lipid anchor, elongating the polyglycerolphosphate chain.[3]

-

DltABCD Operon: Encodes the proteins responsible for the D-alanylation of the LTA backbone.[7]

Quantitative Data on Lipoteichoic Acid

The following tables summarize key quantitative data regarding the structure of LTA from various Gram-positive bacteria.

| Bacterial Species | LTA Type | Polymer Backbone | Average Chain Length (repeating units) | Reference(s) |

| Staphylococcus aureus | Type I | Poly(glycerol-phosphate) | ~23 | [6] |

| Bacillus subtilis | Type I | Poly(glycerol-phosphate) | 23 | [6] |

| Bacillus cereus | Type I | Poly(glycerol-phosphate) | 20 | [6] |

| Bacillus clausii | Type I | Poly(glycerol-phosphate) | 20 | [6] |

| Streptococcus pyogenes (nephritogenic) | Type I | Poly(glycerol-phosphate) | Longer (1.6x non-nephritogenic) | [10] |

| Bacterial Species | D-alanylation (% of repeating units) | Glycosylation (% of repeating units) | Reference(s) |

| Bacillus subtilis | ~17% | ~7% (N-acetylglucosamine) | [6] |

| Bacillus cereus | 41% | 0% | [6] |

| Bacillus clausii | 3% | 3% (N-acetylglucosamine) | [6] |

| Bacterial Species | Property | Value | Reference(s) |

| Streptococcus pyogenes | Molecular Mass | ~8500 Da | [11] |

| Staphylococcus aureus | Molecular Weight | 775.0 g/mol (for a specific structure) |

Experimental Protocols

The study of LTA involves a range of specialized techniques for its extraction, purification, and characterization.

Extraction of Lipoteichoic Acid

A common method for extracting LTA from Gram-positive bacteria is the hot phenol-water extraction, followed by butanol extraction of the aqueous phase.

Protocol: Butanol Extraction of LTA

-

Harvest bacterial cells from culture by centrifugation.

-

Wash the cell pellet with phosphate-buffered saline (PBS).

-

Resuspend the cells in a suitable buffer and disrupt them using mechanical methods (e.g., bead beating or French press).

-

Add an equal volume of n-butanol to the cell lysate and stir vigorously for 30 minutes at room temperature.

-

Separate the phases by centrifugation. The LTA will be in the aqueous (lower) phase.

-

Carefully collect the aqueous phase and repeat the butanol extraction on the remaining pellet and interface material to maximize yield.

-

Pool the aqueous phases and dialyze extensively against distilled water to remove small molecular weight contaminants.

-

Lyophilize the dialyzed sample to obtain the crude LTA extract.

Purification of Lipoteichoic Acid

Crude LTA extracts are typically purified using hydrophobic interaction chromatography (HIC).

Protocol: Hydrophobic Interaction Chromatography of LTA

-

Equilibrate an octyl-sepharose column with a high-salt buffer (e.g., 15% n-propanol in 0.1 M ammonium acetate).

-

Dissolve the crude LTA extract in the equilibration buffer and load it onto the column.

-

Wash the column with the equilibration buffer to remove unbound contaminants.

-

Elute the LTA using a decreasing salt gradient or, more commonly, an increasing gradient of n-propanol (e.g., 15% to 35% n-propanol in 0.1 M ammonium acetate).

-

Collect fractions and monitor for the presence of LTA using a phosphate assay or by polyacrylamide gel electrophoresis (PAGE).

-

Pool the LTA-containing fractions, dialyze against water, and lyophilize.

Analysis of Lipoteichoic Acid

Polyacrylamide Gel Electrophoresis (PAGE)

LTA can be visualized by PAGE followed by staining with a cationic dye such as Alcian blue or by silver staining. This technique allows for the assessment of purity and estimation of the polymer chain length distribution.

Structural Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful techniques for elucidating the detailed chemical structure of LTA, including the composition of the backbone, the nature and position of substituents, and the structure of the lipid anchor.

-

Mass Spectrometry (MS): Techniques such as MALDI-TOF MS and ESI-MS can be used to determine the molecular weight of LTA and to analyze the composition of its constituent parts after chemical degradation.

Visualizing Key Pathways

Lipoteichoic Acid Biosynthesis Pathway in Staphylococcus aureus

Caption: Biosynthesis of Type I LTA in S. aureus.

LTA-Induced TLR2 Signaling Pathway

Caption: LTA recognition by TLR2 and subsequent signaling.

Conclusion

Lipoteichoic acid is a fundamentally important and structurally diverse molecule in Gram-positive bacteria, with critical roles in cell physiology and host-pathogen interactions. Its essential nature in many pathogenic species makes the LTA biosynthetic pathway an attractive target for the development of new antibiotics. A thorough understanding of LTA structure, function, and the methods used for its study, as detailed in this guide, is essential for researchers and drug development professionals working to combat the growing threat of antibiotic-resistant Gram-positive infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipoteichoic acid synthesis and function in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Insights into the Roles of Lipoteichoic Acids and MprF in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic activities and functional interdependencies of Bacillus subtilis lipoteichoic acid synthesis enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of lipoteichoic acid structures from three probiotic Bacillus strains: involvement of d-alanine in their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Gram Positive Bacterial Lipoteichoic Acid Role in a Root Canal Infection – A Literature Review - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 9. Streptococcus pyogenes clinical isolates and lipoteichoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. citeab.com [citeab.com]

The Pivotal Role of Lipoteichoic Acid in Gram-Positive Bacterial Physiology and Cell Wall Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoteichoic acid (LTA) is a critical anionic polymer embedded in the cell envelope of most Gram-positive bacteria.[1][2][3] This guide provides a comprehensive technical overview of LTA's multifaceted role in bacterial physiology, with a specific focus on its contribution to cell wall integrity, regulation of cellular processes, and interaction with the host. We will delve into the structure and synthesis of LTA, its dynamic interplay with cell division machinery and autolytic enzymes, and the quantitative impact of its absence on bacterial viability. Furthermore, this document outlines detailed experimental protocols for LTA analysis and explores its potential as a promising target for novel antimicrobial therapies.

LTA Structure and Synthesis

Lipoteichoic acid is a major constituent of the cell wall of Gram-positive bacteria, which possess a thick peptidoglycan layer external to the cytoplasmic membrane.[4] The structure of LTA, though variable among species, generally consists of a poly-alditol phosphate backbone (commonly polyglycerolphosphate or polyribitolphosphate) linked to a glycolipid anchor, typically diacylglycerol, which secures the molecule to the bacterial membrane.[4][5] This backbone can be decorated with various substituents, such as D-alanine esters and glycosyl groups, which modulate the polymer's physicochemical properties.[1][2][5]

The synthesis of the most common Type I LTA, particularly well-studied in Staphylococcus aureus, is a multi-step process involving several key enzymes. It begins in the cytoplasm with the synthesis of the diglucosyldiacylglycerol (Glc₂-DAG) glycolipid anchor.[6] This process is orchestrated by enzymes like YpfP. The anchor is then translocated to the outer leaflet of the membrane, a step likely mediated by LtaA.[6][7] The final and crucial step is the polymerization of the glycerolphosphate chain onto the glycolipid anchor by the LTA synthase (LtaS), which uses phosphatidylglycerol (PG) as the substrate.[7]

Core Physiological Roles of LTA

LTA is indispensable for numerous physiological processes in Gram-positive bacteria. Its functions range from maintaining structural integrity and ion balance to regulating complex processes like cell division and enzymatic activity.

Cell Wall Integrity and Ion Homeostasis

LTA plays a crucial role in maintaining the structural integrity of the cell wall.[5] Mutants lacking LTA often exhibit severe growth defects, highlighting its essentiality.[1][2][3][8] It contributes to the overall negative charge of the cell surface, which is vital for scavenging and binding cations like magnesium (Mg²⁺), an essential cofactor for many enzymes.[5][9] This function helps maintain the proper ionic environment at the cell membrane.[5] The D-alanylation of LTA is a key modification that modulates this surface charge, reducing the net negative charge and thereby providing protection against cationic antimicrobial peptides.[1][2][3][8]

Regulation of Autolytic Enzymes

A primary function of LTA is the regulation of autolytic enzymes, or autolysins, which are peptidoglycan hydrolases responsible for cell wall remodeling, turnover, and daughter cell separation.[4] LTA acts as a sequestering agent, controlling the localization and activity of these potent enzymes to prevent uncontrolled, lethal cell lysis.[10][11]

In S. aureus, LTA directly binds to the peptidoglycan hydrolase ScaH.[12][13] During active growth phases when LTA expression is high, it sequesters ScaH at the cell membrane, inhibiting its enzymatic activity and preventing it from accessing the cell wall.[12] As cells enter the late growth phase, LTA expression decreases, leading to the translocation of ScaH into the cell wall to participate in cell wall remodeling.[12] The absence of LTA results in unregulated ScaH activity, leading to reduced peptidoglycan crosslinking and increased susceptibility to osmotic stress and β-lactam antibiotics.[12][13]

Role in Cell Division and Morphology

LTA synthesis is tightly coordinated with cell division.[6] Mutants lacking LTA, such as S. aureus ΔltaS, exhibit significant morphological defects, including enlarged cell size and aberrant septum placement.[6][14] Similarly, an S. suis ΔltaS mutant showed defective cell separation and struggled to maintain a proper coccoid shape.[15]

Studies using bacterial two-hybrid systems have revealed that the core LTA synthesis enzymes (YpfP, LtaA, and LtaS) interact not only with each other but also with numerous proteins of the cell division and peptidoglycan synthesis machinery (the "divisome"), including FtsZ, FtsA, PBP1, and PBP2.[6][16][17] This suggests the formation of a multi-enzyme complex that coordinates cell wall synthesis with cell division.[6][17] Fluorescence microscopy has shown that while the LTA anchor synthesis occurs throughout the membrane, the LTA synthase (LtaS) specifically accumulates at the division septum in S. aureus, indicating that LTA polymerization predominantly occurs at the site of new cell wall synthesis.[6][14]

Quantitative Impact of LTA Deficiency

The deletion or inhibition of LTA synthesis leads to distinct and measurable phenotypic changes, underscoring its importance for bacterial survival and fitness. These changes provide quantitative metrics for assessing the impact of LTA-targeting antimicrobials.

| Phenotype | Observation in S. aureus LTA-deficient mutants | Reference(s) |

| Cell Morphology | Enlarged cell size, aberrant septum formation. | [6][13][14] |

| Growth | Lethal under normal conditions; requires osmotic support (e.g., high salt, sucrose) or compensatory mutations for survival. | [12][13] |

| Peptidoglycan Crosslinking | Significantly reduced. | [12][13] |

| Osmotic Stability | Highly sensitive to osmotic stress. | [12][13] |

| Susceptibility to β-Lactams | Heightened sensitivity to antibiotics like oxacillin. | [12][13] |

| Susceptibility to Lysozyme | Increased sensitivity to cell wall-degrading enzymes. | [9] |

| Autolysis | Uncontrolled autolysis due to dysregulation of hydrolases like ScaH. | [12][13] |

| Biofilm Formation | Decreased ability to form biofilms. | [15] |

LTA in Host-Pathogen Interactions

Beyond its structural roles, LTA is a key pathogen-associated molecular pattern (PAMP) that is recognized by the host's innate immune system.[5] It primarily interacts with Toll-like receptor 2 (TLR2), often in a heterodimer with TLR1 or TLR6, on the surface of immune cells like macrophages and neutrophils.[4][5] This recognition triggers a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB.[4][18] The activation of this pathway results in the production and release of pro-inflammatory cytokines and chemokines, initiating an inflammatory response to combat the bacterial infection.[5][19] While essential for clearing pathogens, this response can also contribute to the pathology of severe infections, leading to conditions like septic shock.[4][19]

LTA Synthesis as a Therapeutic Target

The essentiality of LTA for bacterial growth and viability makes its biosynthetic pathway an attractive target for the development of new antibiotics, particularly against drug-resistant strains like MRSA.[2][20]

-

LTA Synthase (LtaS) Inhibitors: LtaS is a prime target as it catalyzes the final, critical polymerization step. Small-molecule inhibitors of LtaS have been identified that can reduce LTA production, induce the aberrant morphology characteristic of LTA-deficient bacteria, and potentiate the activity of β-lactam antibiotics against MRSA.[20]

-

Daptomycin: This lipopeptide antibiotic has been shown to inhibit LTA synthesis as a consequence of its membrane-binding activity, highlighting that disruption of membrane processes can indirectly affect LTA production.[21]

Targeting LTA synthesis holds promise for developing novel therapeutics that can either act as standalone agents or as adjuvants that resensitize resistant bacteria to existing classes of antibiotics.[12][20]

Key Experimental Protocols

The study of LTA requires robust methods for its extraction, purification, and analysis. Below are summaries of standard protocols used in LTA research.

LTA Extraction (n-Butanol Method)

This is the most common method for extracting LTA from bacterial cells.[22][23][24]

-

Cell Harvest: Grow bacterial cells to the desired growth phase (e.g., late exponential) and harvest by centrifugation.

-

Washing: Wash the cell pellet multiple times with a suitable buffer (e.g., Tris-HCl or sodium acetate) to remove media components.

-

Extraction: Resuspend the washed cells in an acetate buffer (pH 4.7). Add an equal volume of n-butanol and incubate with agitation (e.g., 30 minutes at 37°C).[24]

-

Phase Separation: Centrifuge the mixture to separate the aqueous and butanol phases. The LTA will be in the aqueous (lower) phase.

-

Dialysis: Carefully collect the aqueous phase and dialyze it extensively against distilled water or ammonium acetate buffer to remove small molecule contaminants.

LTA Purification (Hydrophobic Interaction Chromatography - HIC)

Crude LTA extracts are purified based on the hydrophobicity of the lipid anchor.[22][24][25]

-

Column and Equilibration: Use a hydrophobic interaction column (e.g., Octyl-Sepharose).[24] Equilibrate the column with a starting buffer containing a high salt concentration or a less polar solvent like n-propanol (e.g., 15% n-propanol in 0.1 M ammonium acetate, pH 4.7).[24]

-

Sample Loading: Load the dialyzed crude LTA extract onto the equilibrated column.

-

Elution: Elute the bound LTA using a reverse gradient of the non-polar solvent. For example, a linear gradient from 15% to 60% n-propanol will elute the LTA.[24]

-

Fraction Collection and Analysis: Collect fractions and analyze for the presence of LTA using methods like phosphate assays or Western blotting. Pool the LTA-containing fractions.

LTA Detection (Western Blot)

This method provides a sensitive way to detect Type I LTA using a specific antibody.[26]

-

Sample Preparation: Prepare bacterial cell extracts by lysing cells (e.g., via bead beating). Culture supernatants can also be used to detect shed LTA.

-

SDS-PAGE: Separate the proteins and LTA in the sample using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated molecules from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% skim milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a monoclonal antibody specific to the polyglycerolphosphate backbone of Type I LTA.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: After a final wash, detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

Lipoteichoic acid is far more than a simple structural component of the Gram-positive cell wall. It is a dynamic and essential polymer that is central to maintaining cell wall integrity, regulating enzymatic activities critical for cell division and turnover, and mediating the complex interface between the bacterium and its host. The intricate coordination of its synthesis with the cell cycle and its role in controlling potent autolysins highlight its importance in bacterial physiology. The severe defects observed in LTA-deficient mutants confirm its essentiality and validate the LTA synthesis pathway as a high-value target for the development of urgently needed antimicrobial agents. Further research into the specific protein-LTA interactions and the regulatory networks governing LTA expression will undoubtedly uncover new vulnerabilities to exploit in the fight against pathogenic Gram-positive bacteria.

References

- 1. Lipoteichoic acid synthesis and function in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipoteichoic Acid Synthesis and Function in Gram-Positive Bacteria | Annual Reviews [annualreviews.org]

- 3. Lipoteichoic acid synthesis and function in gram-positive bacteria. (2014) | Matthew G. Percy | 392 Citations [scispace.com]

- 4. Lipoteichoic acid - Wikipedia [en.wikipedia.org]

- 5. elisakits.co.uk [elisakits.co.uk]

- 6. Differential localization of LTA synthesis proteins and their interaction with the cell division machinery in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipoteichoic Acid Synthesis and Function in Gram-Positive Bacteria | Annual Reviews [annualreviews.org]

- 8. researchgate.net [researchgate.net]

- 9. Structural diversity and biological significance of lipoteichoic acid in Gram-positive bacteria: focusing on beneficial probiotic lactic acid bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A switch in surface polymer biogenesis triggers growth-phase-dependent and antibiotic-induced bacteriolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. biorxiv.org [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Differential localization of LTA synthesis proteins and their interaction with the cell division machinery in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lipoteichoic acids influence cell shape and bacterial division of Streptococcus suis serotype 2, but play a limited role in the pathogenesis of the infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Lipoteichoic Acid (LTA) and Lipopolysaccharides (LPS) from Periodontal Pathogenic Bacteria Facilitate Oncogenic Herpesvirus Infection within Primary Oral Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of lipoteichoic acid in infection and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-Based Discovery of Lipoteichoic Acid Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Lipoteichoic acid as a target for antimicrobial action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Type I Lipoteichoic Acid (LTA) Purification by Hydrophobic Interaction Chromatography and Structural Analysis by 2D Nuclear Magnetic Resonance (NMR) Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 23. Extraction and Analysis of Bacterial Teichoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Characterization of lipoteichoic acid structures from three probiotic Bacillus strains: involvement of d-alanine in their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Type I Lipoteichoic Acid (LTA) Detection by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Characterization of Novel Lipoteichoic Acid (LTA) Variants in Probiotics

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoteichoic acid (LTA) is a major amphiphilic component of the cell envelope in Gram-positive bacteria, anchored to the cytoplasmic membrane via a glycolipid moiety.[1][2] While historically studied in the context of pathogenic bacteria as a key virulence factor, recent research has shifted focus towards the LTAs of beneficial probiotic bacteria, such as those from the Lactobacillus and Bifidobacterium genera.[3][4][5] These molecules are at the forefront of host-bacterium interactions and are recognized as critical immunomodulators.[6][7]

Probiotic LTAs exhibit significant structural diversity at the species and even strain level, which directly influences their biological activity.[1][3] This heterogeneity in the polyol phosphate backbone, the degree of D-alanylation, glycosyl substitutions, and the structure of the lipid anchor underpins the varied immunomodulatory effects observed, ranging from potent anti-inflammatory responses to the gentle stimulation of innate immunity.[2][8] Unlike the often pro-inflammatory LTA from pathogens like Staphylococcus aureus, LTA from probiotics can inhibit inflammation and promote a balanced immune response.[8]

This technical guide provides a comprehensive overview of the methodologies used to discover, isolate, and characterize novel LTA variants from probiotics. It details the experimental protocols for structural elucidation and functional analysis and presents key data in a structured format to facilitate comparison and understanding.

Section 1: Discovery, Extraction, and Purification of Novel LTA Variants

The discovery pipeline for novel LTA variants begins with the selection and cultivation of promising probiotic strains, followed by robust extraction and purification protocols designed to isolate LTA while preserving its native structure.

Experimental Workflow for LTA Isolation

The overall process involves culturing the probiotic, harvesting the cells, extracting the crude LTA, and purifying it using chromatographic techniques.

Caption: Workflow for LTA Isolation and Purification.

Experimental Protocols

1. Probiotic Strain Culturing and Harvesting:

-

Strain Selection: Isolate and identify potential probiotic strains from sources like fermented foods or the human gut.[9][10] Characterize strains for probiotic properties such as acid and bile tolerance.[9][11]

-

Culturing: Inoculate a single colony of the selected probiotic strain (e.g., Lactiplantibacillus plantarum) into an appropriate broth medium (e.g., TSB). Incubate the culture at 37°C for 16-20 hours with shaking.[12]

-

Harvesting: Centrifuge the bacterial culture at approximately 5,000 x g for 10-15 minutes at 4°C to pellet the cells.[12][13] Wash the cell pellet multiple times with a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0) to remove media components.[13]

2. LTA Extraction (n-Butanol Method): This protocol is adapted from methods optimized for Gram-positive bacteria.[13][14]

-

Resuspend the washed cell pellet in 0.1 M citrate buffer (pH 4.7).

-

Add an equal volume of n-butanol to the cell suspension.

-

Incubate the mixture for 30 minutes at room temperature with constant, vigorous stirring. This disrupts the cell membrane and partitions the amphiphilic LTA into the aqueous phase.[12][15]

-

Centrifuge the suspension at approximately 8,000 x g for 40 minutes to separate the aqueous and butanol phases.[15]

-

Carefully collect the lower aqueous phase, which contains the crude LTA extract.

3. LTA Purification (Hydrophobic Interaction Chromatography - HIC): This technique separates LTA from other cellular components based on its hydrophobic lipid anchor.[1][13][14]

-

Lyophilize the collected aqueous phase and resuspend the crude extract in HIC starting buffer (e.g., 15% n-propanol in 0.1 M ammonium acetate, pH 4.7).[15]

-

Load the sample onto an octyl-Sepharose HIC column pre-equilibrated with the starting buffer.

-

Elute the bound LTA using a linear gradient of increasing n-propanol concentration (e.g., 15% to 60%) in the same buffer.[15]

-

Collect fractions and identify those containing LTA by assaying for phosphate content.[15] Pool the LTA-positive fractions and lyophilize to obtain purified LTA.

Section 2: Structural Characterization of LTA Variants

Once purified, LTA variants undergo detailed structural analysis to determine their chemical composition, which is crucial for understanding their biological function.

Analytical Workflow for LTA Characterization

A combination of spectroscopic and spectrometric techniques is employed to elucidate the complete LTA structure.

Caption: Analytical Workflow for LTA Structural Elucidation.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To determine the primary structure of the hydrophilic polyol phosphate backbone and identify substitutions.[1][13][16]

-

Methodology: Dissolve lyophilized LTA in deuterium oxide (D₂O). Acquire 1D (¹H) and 2D (e.g., COSY, HSQC) NMR spectra. The ¹H NMR spectrum provides information on the repeating units (e.g., glycerol-phosphate), the degree of D-alanine substitution, and the presence of glycosyl residues.[2][17]

2. Mass Spectrometry (MS):

-

Purpose: To analyze the hydrophobic lipid anchor and determine its fatty acid composition.[1]

-

Methodology (GC-MS): Hydrolyze the LTA to release fatty acids. Methylate the fatty acids to form fatty acid methyl esters (FAMEs). Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the fatty acid profile of the lipid anchor.[13]

3. Chemical Analysis:

-

Purpose: To quantify key components for calculating chain length and substitution rates.

-

Methodology (Phosphate Assay): Use a colorimetric assay, such as the phosphomolybdenum blue method, to determine the total phosphate content, which is essential for quantifying LTA.[15]

-

Methodology (Amino Acid Analysis): After hydrolysis, use a method like the Pico-Tag system to confirm that D-alanine is the only amino acid present, ensuring the sample is free of contaminating lipoproteins.[13]

Data Presentation: Structural Diversity of Probiotic LTAs

The structural features of LTA can vary significantly between different probiotic strains.

| Probiotic Strain | Polymer Backbone | Avg. Chain Length (Repeating Units) | D-alanine Substitution (%) | Glycosyl Substitution | Glycolipid Anchor | Reference(s) |

| Listeria monocytogenes 10403S (WT) | poly(glycerol-phosphate) | ~13 | ~56% | Galactose (~29%) | Diacylglycerol | [17] |

| Lactobacillus plantarum KCTC 10887BP | poly(glycerol-phosphate) | Not specified | High | N-acetylglucosamine | AcylHex₂DAG | [3] |

| Lactobacillus rhamnosus GG | poly(glycerol-phosphate) | Not specified | Present | Not specified | Hex₂DAG | [3] |

| Bacillus subtilis CU1 | poly(glycerol-phosphate) | ~20 | ~47% | N-acetylglucosamine | Diacylglycerol | [13] |

| Bifidobacterium animalis subsp. lactis BPL1 | poly(glycerol-phosphate) | Not specified | Present | Changes with glucose availability | Not specified | [18] |

Section 3: Functional Characterization of LTA Variants

The functional characterization of LTA variants involves assessing their immunomodulatory effects on host immune cells, primarily through pattern recognition receptors like Toll-like receptor 2 (TLR2).

Signaling Pathway for Probiotic LTA Recognition

Probiotic LTA is primarily recognized by a heterodimer of TLR2 and TLR6 (for di-acylated anchors) or TLR1 (for tri-acylated anchors) on the surface of immune cells like macrophages and dendritic cells.[19][20][21] This recognition initiates a downstream signaling cascade involving adaptor proteins like MyD88, leading to the activation of transcription factors NF-κB and AP-1 (via the MAPK pathway), which regulate the expression of various cytokines.[22][23]

Caption: Probiotic LTA-Induced TLR2 Signaling Pathway.

Experimental Protocols

1. Cell Culture Models:

-

Macrophage Activation: Culture murine macrophage-like cells (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).[13][24]

-

Epithelial Cell Response: Use human intestinal epithelial cell lines (e.g., HT-29, Caco-2) to model the gut barrier response.[16][24]

2. Cytokine Production Assays:

-

Methodology: Seed cells in 96-well plates and stimulate them with varying concentrations of purified LTA (e.g., 0.1, 1, 10 µg/mL) for a set time (e.g., 24-48 hours).[13][16] For anti-inflammatory assays, co-stimulate cells with LTA and a pro-inflammatory agent like Lipopolysaccharide (LPS).[2]

-

Analysis: Collect the cell culture supernatant and measure the concentration of key cytokines such as TNF-α, IL-6 (pro-inflammatory) and IL-10 (anti-inflammatory) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2]

3. Western Blot Analysis for Signaling Pathways:

-

Methodology: Stimulate cells with LTA for shorter time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells and separate proteins by SDS-PAGE.

-

Analysis: Transfer proteins to a membrane and probe with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., phospho-p65 NF-κB, phospho-ERK, phospho-p38). This demonstrates the activation of the respective pathways.[2][23]

Data Presentation: Immunomodulatory Effects of LTA Variants

Different LTA structures elicit distinct immune responses.

| LTA Source (Strain) | Cell Model | Effect on Pro-inflammatory Cytokines (TNF-α, IL-6, NO) | Effect on Anti-inflammatory Cytokines (IL-10) | Key Signaling Pathway(s) | Reference(s) |

| L. plantarum (various) | RAW 264.7 | Inhibition of LPS-induced production | Increased production | Blocks NF-κB and MAPK activation by LPS | [2] |

| B. subtilis CU1 | RAW 264.7 | Moderate induction of Nitric Oxide (NO) | Not specified | Not specified | [13] |

| B. breve | Human PBMCs | Low induction of IFN-γ (pro-inflammatory) | Not specified | TLR2 signaling is inhibitory, TLR9 is activating | [25] |

| L. rhamnosus GG | Human PBMCs | Induces moderate immune response | Not specified | TLR2-dependent | [15] |

| Bifidobacterium bifidum | Mouse lymphocytes | Decreased TNF-α, Increased IL-2 | Not specified | Not specified | [26] |

Conclusion

The discovery and characterization of novel LTA variants from probiotic bacteria represent a promising frontier in the development of new immunomodulatory therapeutics. The structural diversity of these molecules, particularly in their D-alanylation, glycosylation patterns, and lipid anchors, directly correlates with their functional capacity to interact with host immune receptors and modulate signaling pathways.[2][3]

The methodologies outlined in this guide—from high-purity extraction to detailed structural and functional analyses—provide a robust framework for researchers to identify and validate new LTA candidates. By systematically linking specific structural motifs to desired immunological outcomes, such as the potent inhibition of inflammation or the promotion of immune tolerance, the field can advance the development of LTA-based postbiotics and biotherapeutics for a range of inflammatory and autoimmune diseases.

References

- 1. Preparation and Structural Analysis of Lipoteichoic Acid on Cell Membranes Derived from Lactic Acid Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and Anti-Inflammation Potential of Lipoteichoic Acids Isolated from Lactobacillus Strains [mdpi.com]

- 3. Structural diversity and biological significance of lipoteichoic acid in Gram-positive bacteria: focusing on beneficial probiotic lactic acid bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The immunomodulatory effects of lactic acid bacteria for improving immune functions and benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 6. Structural diversity and biological significance of lipoteichoic acid in Gram-positive bacteria: focusing on beneficial probiotic lactic acid bacteria [jstage.jst.go.jp]

- 7. Probiotics Mechanism of Action on Immune Cells and Beneficial Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Characterization and selection of probiotic lactic acid bacteria from different dietary sources for development of functional foods [frontiersin.org]

- 10. Characterization and selection of probiotic lactic acid bacteria from different dietary sources for development of functional foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Extraction and Analysis of Bacterial Teichoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of lipoteichoic acid structures from three probiotic Bacillus strains: involvement of d-alanine in their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Type I Lipoteichoic Acid (LTA) Purification by Hydrophobic Interaction Chromatography and Structural Analysis by 2D Nuclear Magnetic Resonance (NMR) Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of genes required for lipoteichoic acid glycosylation predicts two distinct mechanisms for wall teichoic acid glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipoteichoic acid from Bifidobacterium animalis subsp. lactis BPL1: a novel postbiotic that reduces fat deposition via IGF-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Distinctive probiotic features share common TLR2‐dependent signalling in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Role of TLR2 in Infection and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lipoteichoic Acid (LTA) and Lipopolysaccharides (LPS) from Periodontal Pathogenic Bacteria Facilitate Oncogenic Herpesvirus Infection within Primary Oral Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anti-Inflammatory Mechanism of An Alkaloid Rutaecarpine in LTA-Stimulated RAW 264.7 Cells: Pivotal Role on NF-κB and ERK/p38 Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Immunomodulatory Effects of Lactobacillus plantarum Lp62 on Intestinal Epithelial and Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Differential Toll-Like Receptor Recognition and Induction of Cytokine Profile by Bifidobacterium breve and Lactobacillus Strains of Probiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Effect of LTA isolated from bifidobacteria on D-galactose-induced aging - PubMed [pubmed.ncbi.nlm.nih.gov]

Lipoteichoic Acid (LTA) as a Microbe-Associated Molecular Pattern (MAMP): A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoteichoic acid (LTA) is a critical component of the cell wall of most Gram-positive bacteria and a potent Microbe-Associated Molecular Pattern (MAMP) that is recognized by the innate immune system of host organisms.[1] This technical guide provides an in-depth examination of LTA, from its fundamental structure to its complex role in initiating inflammatory signaling cascades. We will explore the recognition of LTA by pattern recognition receptors, detail the downstream signaling pathways, present quantitative data on its immunostimulatory activity, and provide key experimental protocols for its study. Furthermore, this guide discusses the implications of LTA in bacterial pathogenesis and its potential as a target for novel antimicrobial drug development, offering a comprehensive resource for professionals in immunology and drug discovery.

The Core Structure and Function of Lipoteichoic Acid

Lipoteichoic acid is an amphiphilic polymer anchored in the cytoplasmic membrane of Gram-positive bacteria, extending through the thick peptidoglycan layer.[1][2] Its structure, while variable among bacterial species, fundamentally consists of two main domains: a lipid anchor and a hydrophilic poly-phosphate chain.

-

The Lipid Anchor: Typically a diacylglycerol, this hydrophobic moiety secures the LTA molecule to the bacterial cell membrane.[1][3] The glycolipid anchor plays a central role in the immunostimulatory activity of LTA, analogous to the lipid A component of lipopolysaccharide (LPS) in Gram-negative bacteria.[3]

-

The Polyanionic Chain: This hydrophilic chain is most commonly composed of repeating glycerolphosphate or ribitolphosphate units.[1][4] The chain is often substituted with D-alanine esters and/or glycosyl groups.[2][5] These modifications are crucial as they modulate the molecule's physicochemical properties and its interaction with the host immune system.[3] For instance, the D-alanine esters are key for the immune response to LTA.[3]

Physiologically, LTA is vital for the bacteria, contributing to cell wall integrity, regulation of autolytic enzymes, ion homeostasis (particularly magnesium scavenging), and the anchoring of surface proteins.[2][5]

LTA Recognition by the Innate Immune System

The innate immune system recognizes LTA as a danger signal, primarily through a receptor complex involving Toll-like Receptor 2 (TLR2).[6][7] This recognition is a critical first step in mounting an inflammatory response against Gram-positive bacterial infections.

-

Toll-like Receptor 2 (TLR2): TLR2 is the primary pattern recognition receptor for LTA.[7][8] Upon binding LTA, TLR2 forms a heterodimer, typically with TLR6, to recognize the diacylated lipid structure of LTA.[9]

-

Co-receptors CD14 and CD36: The efficient recognition and response to LTA are significantly enhanced by the presence of co-receptors. CD14, a well-known co-receptor for LPS, also binds LTA and facilitates its transfer to the TLR2 complex.[1][8] CD36 is another co-receptor that aids in the binding and internalization of LTA, further augmenting the signaling response.[8] While LTA internalization occurs via receptor-mediated endocytosis, the primary signaling cascade is initiated at the plasma membrane and does not require internalization.[8]

LTA-Induced Intracellular Signaling Pathways

Upon engagement of the TLR2/TLR6 heterodimer by LTA, a well-defined intracellular signaling cascade is initiated, culminating in the production of pro-inflammatory cytokines and other immune mediators. This response is predominantly mediated through the MyD88-dependent pathway.

-

TIR Domain Recruitment: Ligand binding induces a conformational change in the TLR2/6 complex, leading to the recruitment of adaptor proteins, primarily Myeloid Differentiation primary response 88 (MyD88), to the intracellular Toll/Interleukin-1 Receptor (TIR) domains.

-

IRAK and TRAF6 Activation: MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family. Activated IRAKs then associate with TNF receptor-associated factor 6 (TRAF6).

-

Activation of MAP Kinase and NF-κB Pathways: TRAF6 activation leads to the downstream activation of two major pathways:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This leads to the activation of kinases such as p38, JNK, and ERK, which in turn activate transcription factors like AP-1.[1]

-

Nuclear Factor-kappa B (NF-κB) Pathway: This involves the activation of the IKK complex, which phosphorylates the inhibitor of κB (IκB), targeting it for degradation. This releases NF-κB (typically the p50/p65 dimer) to translocate to the nucleus.[1]

-

-

Gene Transcription: Nuclear translocation of NF-κB and AP-1 leads to the transcription of a wide array of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines.[7][10]

Quantitative Analysis of LTA Activity

The potency of LTA as an immune stimulant can be quantified by measuring downstream effects, such as cytokine production. The response is dose-dependent and can vary based on the bacterial source of the LTA and the purity of the preparation.

| Parameter | Cell Type | LTA Source | Concentration | Measured Effect | Reference |

| TNF-α Production | Human Monocytes | S. aureus | 0.01 - 10 µg/mL | Dose-dependent increase in TNF-α release | [11] |

| TNF-α Production | Murine Macrophages | S. aureus | ~2 µg/mL | Significant TNF-α secretion | [7][12] |

| IL-6 Secretion | Murine Macrophages | S. aureus | 2 µg/mL | Potent induction of IL-6 | [12] |

| NF-κB Activation | HEK293 cells (TLR2 transfected) | S. aureus | 10 µg/mL | ~15-fold increase in NF-κB activity | [8] |

| NF-κB Activation (with CD14/CD36) | HEK293 cells (TLR2+CD14/CD36) | S. aureus | 10 µg/mL | ~45-fold increase (3x enhancement) | [8] |

| Inhibition of TLR ligand-induced TNF-α | Bone Marrow-Derived Dendritic Cells (BMDCs) | S. aureus | Co-treatment | Suppression of TNF-α induced by other TLR ligands | [13][14] |

Note: The biological activity of LTA preparations can be controversial due to potential contamination with highly potent lipoproteins.[6] Using synthetic LTA or highly purified material is crucial for accurate assessment.[3][11]

Key Experimental Protocols

Protocol: Extraction and Purification of Type I LTA

This protocol is adapted from methods utilizing 1-butanol extraction followed by hydrophobic interaction chromatography (HIC).[15]

-

Cell Lysis: Harvest and wash Gram-positive bacterial cells. Resuspend the cell pellet and lyse mechanically, for example, by bead beating.[16]

-

Butanol Extraction: Mix the cell lysate with an equal volume of n-butanol. Incubate for 30 minutes at room temperature with agitation. Centrifuge to separate the aqueous and butanol phases.[17]

-

Phase Separation: Carefully collect the lower, LTA-containing aqueous phase. The butanol phase contains phospholipids and other amphiphilic contaminants.[17]

-

Drying and Resuspension: Dry the aqueous phase under vacuum and resuspend the LTA extract in ultrapure water or a suitable buffer.[17]

-

Hydrophobic Interaction Chromatography (HIC):

-

Equilibrate an HIC column (e.g., Octyl-Sepharose) with a high-salt buffer (e.g., 400 mM ammonium acetate with 15% 1-propanol).

-

Load the resuspended LTA extract onto the column.

-

Wash the column with the equilibration buffer to remove unbound contaminants.

-

Elute the LTA using a decreasing salt gradient or an increasing gradient of an organic solvent like 1-propanol. LTA typically elutes at propanol concentrations between 20% and 40%.[15][17]

-

-

Verification: Analyze the purified fractions for LTA content and purity using methods like 2D NMR spectroscopy or SDS-PAGE followed by immunoblotting.[15][16]

Protocol: Quantification of LTA by ELISA

This protocol provides a method for quantifying LTA concentrations in purified samples or culture supernatants.[17]

-

Coating: Dilute LTA standards (0–500 ng/mL) and samples in a suitable buffer (e.g., 100 mM sodium citrate, pH 4.7). Add to high-binding 96-well polystyrene plates and incubate overnight at room temperature to allow for passive adsorption.

-

Washing & Blocking: Wash the plates multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20). Block non-specific binding sites by incubating with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours.

-

Primary Antibody: Add a monoclonal anti-LTA antibody (e.g., clone 55, diluted 1:500) to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step to remove unbound primary antibody.

-

Secondary Antibody: Add a peroxidase-conjugated secondary antibody (e.g., goat anti-mouse IgG, diluted 1:5000). Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step to remove unbound secondary antibody.

-

Detection: Add a peroxidase substrate solution (e.g., TMB). Allow the color to develop for a set time (e.g., 20 minutes).

-

Stopping Reaction: Stop the reaction by adding an acid solution (e.g., 1 M H₂SO₄).

-

Measurement: Read the absorbance at 450 nm using a microplate reader. Calculate the LTA concentration in samples by interpolating from the standard curve.[17]

LTA in Pathogenesis and Drug Development

LTA's potent immunostimulatory properties mean it plays a significant role in the pathogenesis of Gram-positive infections, contributing to conditions like septic shock.[2] This also makes the LTA biosynthesis pathway an attractive target for novel drug development.

-

Role in Sepsis: During severe Gram-positive infections, shed LTA can trigger a systemic inflammatory response, leading to septic shock and multi-organ failure, analogous to the role of LPS in Gram-negative sepsis.[1]

-

Targeting LTA Synthesis: The enzyme Lipoteichoic Acid Synthase (LtaS) is essential for LTA biosynthesis in many Gram-positive bacteria, including Staphylococcus aureus.[18] Bacteria lacking LTA often show severe growth and cell division defects. Therefore, LtaS has emerged as a promising target for new antimicrobial agents.[18] The discovery of small-molecule inhibitors of LtaS could lead to novel therapeutics, potentially re-sensitizing resistant strains like MRSA to existing antibiotics such as β-lactams.[18]

-

LTA as a Vaccine Candidate: Due to its antigenic properties, LTA has been explored as a potential vaccine candidate to elicit a protective immune response against Gram-positive pathogens.[5]

Conclusion

Lipoteichoic acid is a multifaceted molecule that is indispensable for Gram-positive bacteria and a powerful activator of the host's innate immune system. Its recognition by the TLR2 receptor complex initiates a robust inflammatory cascade that is crucial for controlling infection but can also contribute to pathology. A thorough understanding of its structure, the signaling pathways it triggers, and the methods used to study it are essential for researchers in immunology and infectious disease. The LTA biosynthesis pathway, particularly the LtaS enzyme, represents a validated and promising target for the development of new antibiotics to combat the growing threat of resistant Gram-positive bacteria.

References

- 1. Lipoteichoic acid - Wikipedia [en.wikipedia.org]

- 2. Lipoteichoic Acid (LTA): A Critical Component of Gram-Positive Bacterial Cell Walls [elisakits.co.uk]

- 3. Structure/function relationships of lipoteichoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipoteichoic Acid Synthesis and Function in Gram-Positive Bacteria | Annual Reviews [annualreviews.org]

- 5. Lipoteichoic acid synthesis and function in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Lipoteichoic Acid Is Important in Innate Immune Responses to Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular trafficking of lipoteichoic acid and Toll-like receptor 2 in relation to signaling; role of CD14 and CD36 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipoteichoic Acid Induces Unique Inflammatory Responses when Compared to Other Toll-Like Receptor 2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Autocrine LTA signaling drives NF-κB and JAK-STAT activity and myeloid gene expression in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic Lipoteichoic Acid from Staphylococcus aureus Is a Potent Stimulus of Cytokine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bacterial Lipoteichoic Acid Attenuates Toll-Like Receptor Dependent Dendritic Cells Activation and Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bacterial Lipoteichoic Acid Attenuates Toll-Like Receptor Dependent Dendritic Cells Activation and Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Type I Lipoteichoic Acid (LTA) Purification by Hydrophobic Interaction Chromatography and Structural Analysis by 2D Nuclear Magnetic Resonance (NMR) Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Processing of LtaS restricts LTA assembly and YSIRK preprotein trafficking into Staphylococcus aureus cross-walls - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Structure-Based Discovery of Lipoteichoic Acid Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Diversity of Lipoteichoic Acid: A Technical Guide to Structure, Analysis, and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoteichoic acid (LTA) is a critical amphiphilic component of the cell envelope in most Gram-positive bacteria, playing a pivotal role in cell division, ion homeostasis, and host-pathogen interactions. Its structural diversity across different bacterial species is vast, influencing its immunomodulatory properties and making it a key molecule of interest for researchers in microbiology, immunology, and drug development. This technical guide provides an in-depth exploration of the structural heterogeneity of LTA, details the experimental protocols for its characterization, and elucidates its primary signaling pathways.

Introduction to Lipoteichoic Acid

Lipoteichoic acid is an anionic polymer anchored to the cytoplasmic membrane of Gram-positive bacteria.[1] It is considered a counterpart to the lipopolysaccharide (LPS) found in Gram-negative bacteria.[2] Structurally, LTA is composed of a hydrophilic polyol phosphate backbone linked to a hydrophobic glycolipid anchor that embeds it within the bacterial membrane.[2] The backbone typically consists of repeating glycerol-phosphate or ribitol-phosphate units.[3][4] This basic structure is often decorated with various substituents, such as D-alanine esters and glycosyl residues, which contribute significantly to the molecule's overall charge and biological activity.[5][6] The structural variability of LTA, from the backbone composition to the nature of its lipid anchor and substitutions, is extensive and species-specific, underpinning its diverse functional roles.[3][7]

Structural Diversity of Lipoteichoic Acid Across Bacterial Species

The structure of LTA can vary significantly between different genera and even strains of bacteria.[3] These variations are primarily found in the type of polyol phosphate backbone, the length of the polymer chain, the nature and degree of substitutions, and the composition of the glycolipid anchor.[5][6] This diversity is a key determinant of the immunological properties of LTA.[1]

For instance, Type I LTAs, characterized by a poly(glycerol-phosphate) backbone, are common in species like Staphylococcus aureus and Bacillus subtilis.[2][8] In contrast, the LTA of Streptococcus pneumoniae features a more complex repeating unit identical to its wall teichoic acid.[9] The tables below summarize the known structural characteristics of LTA from several key bacterial species.

Table 1: Structural Characteristics of Lipoteichoic Acid (LTA) Backbone

| Bacterial Species | LTA Type | Repeating Unit | Average Chain Length (units) | Reference |

| Staphylococcus aureus | Type I | 1,3-polyglycerol-phosphate | ~23 | [2][10] |

| Bacillus subtilis | Type I | 1,3-polyglycerol-phosphate | 23-35 | [2] |

| Listeria monocytogenes | Type I | 1,3-polyglycerol-phosphate | ~19 | [11][12] |

| Enterococcus faecalis | Type I | 1,3-polyglycerol-phosphate | Variable | [13][14] |

| Streptococcus pneumoniae | Type IV | [Glc(β1-3)AATGal(β1-4)GalNAc(6-Cho-P)(α1-3)GalNAc(6-Cho-P)(β1-1)ribitol-P] | Variable | [9] |

Table 2: Substitutions and Lipid Anchors of Lipoteichoic Acid (LTA)

| Bacterial Species | Backbone Substitutions | Lipid Anchor Structure | Reference |

| Staphylococcus aureus | D-alanine, N-acetylglucosamine (GlcNAc) | Gentiobiosyl-diacylglycerol (Glc₂-DAG) | [10][15] |

| Bacillus subtilis | D-alanine, N-acetylglucosamine (GlcNAc) | Gentiobiosyl-diacylglycerol (Glc₂-DAG) | [2] |

| Listeria monocytogenes | D-alanine, Galactose | Galactosyl-glucosyl-diacylglycerol (Gal-Glc-DAG) | [11][12] |

| Enterococcus faecalis | D-alanine, Kojibiose | Diglucosyl-diacylglycerol | [13][14] |

| Streptococcus pneumoniae | Phosphocholine (Cho-P) | N/A (structure integrated with WTA) | [9] |

Experimental Protocols for LTA Characterization

The elucidation of LTA's complex structure requires a multi-step process involving extraction, purification, and sophisticated analytical techniques.

LTA Extraction

The first step is to isolate LTA from bacterial cells. The choice of method can impact the purity and integrity of the final product.

-

Hot Phenol-Water Extraction : This is a classical method for extracting amphiphilic molecules. Bacterial cells are lysed and treated with a mixture of hot phenol and water. LTA partitions into the aqueous phase.[16]

-

n-Butanol Extraction : This is a widely used and effective method. Bacterial cell lysates are mixed with an equal volume of n-butanol. After centrifugation, the LTA is recovered from the lower aqueous phase, while lipids and other hydrophobic components are removed in the butanol phase.[8][17]

LTA Purification

Crude LTA extracts contain contaminants such as proteins, nucleic acids, and wall teichoic acids (WTA).[16] Purification is essential for accurate structural and functional studies.

-

Hydrophobic Interaction Chromatography (HIC) : This is the most critical purification step. The crude extract is applied to a hydrophobic resin, such as Octyl-Sepharose. LTA binds to the column via its lipid anchor and is eluted with a gradient of a less polar solvent, effectively separating it from more hydrophilic contaminants.[8][17][18]

-

Anion-Exchange Chromatography : This technique can be used as an additional purification step to separate LTA based on the negative charge of its phosphate backbone.[17]

Structural Analysis

Once purified, the structure of LTA is determined using a combination of spectroscopic and spectrometric methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the complete structure of LTA.[18][19]

-

1D NMR (¹H, ¹³C, ³¹P) : Provides information on the basic composition, including the nature of the polyol backbone, the presence of D-alanine and sugar substituents, and the phosphodiester linkages.[19]

-

2D NMR (COSY, TOCSY, HSQC, HMBC) : Allows for the complete assignment of all proton and carbon signals, establishing the connectivity of atoms and the precise structure of the repeating units and the lipid anchor.[8][20]

-

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight and sequence of the polymer and to analyze the composition of the lipid anchor.

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS : Useful for analyzing the overall mass of the LTA polymer and the structure of the glycolipid anchor after its chemical release.[20][21][22]

-

Electrospray Ionization (ESI) MS : Can be used for detailed structural analysis of LTA fragments.[23][24]

-

References

- 1. Lipoteichoic acid - Wikipedia [en.wikipedia.org]

- 2. Characterization of lipoteichoic acid structures from three probiotic Bacillus strains: involvement of d-alanine in their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural diversity and biological significance of lipoteichoic acid in Gram-positive bacteria: focusing on beneficial probiotic lactic acid bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipoteichoic Acids, Phosphate-Containing Polymers in the Envelope of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipoteichoic acid synthesis and function in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipoteichoic Acid Synthesis and Function in Gram-Positive Bacteria | Annual Reviews [annualreviews.org]

- 7. [PDF] Structural diversity and biological significance of lipoteichoic acid in Gram-positive bacteria: focusing on beneficial probiotic lactic acid bacteria | Semantic Scholar [semanticscholar.org]

- 8. Type I Lipoteichoic Acid (LTA) Purification by Hydrophobic Interaction Chromatography and Structural Analysis by 2D Nuclear Magnetic Resonance (NMR) Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structural and Mechanistic Insight into the Listeria monocytogenes Two-enzyme Lipoteichoic Acid Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipoteichoic acid from Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipoteichoic acid from an Enterococcus faecalis clinical strain promotes TNF-α expression through the NF-κB and p38 MAPK signaling pathways in differentiated THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. Extraction and purification of lipoteichoic acids from Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Optimization of the Purification Process for Lactiplantibacillus plantarum Lipoteichoic Acid with Anti-Biofilm Properties against Dental Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Type I Lipoteichoic Acid (LTA) Purification by Hydrophobic Interaction Chromatography and Structural Analysis by 2D Nuclear Magnetic Resonance (NMR) Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nuclear magnetic resonance spectra of lipoteichoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthetic Lipoteichoic Acid from Staphylococcus aureus Is a Potent Stimulus of Cytokine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Multi-spectrometric analyses of lipoteichoic acids isolated from Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Extraction and Analysis of Bacterial Teichoic Acids [en.bio-protocol.org]

- 24. Extraction and Analysis of Bacterial Teichoic Acids [bio-protocol.org]

An In-depth Technical Guide to the Interaction of Lipoteichoic Acid with Toll-Like Receptor 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoteichoic acid (LTA), a major immunostimulatory component of the cell wall of Gram-positive bacteria, is a critical pathogen-associated molecular pattern (PAMP) recognized by the host's innate immune system. The primary receptor for LTA is Toll-like receptor 2 (TLR2), which forms heterodimers with either TLR1 or TLR6 to initiate a signaling cascade. This interaction leads to the activation of downstream pathways, culminating in the production of pro-inflammatory cytokines and the orchestration of an immune response. This technical guide provides a comprehensive overview of the LTA-TLR2 interaction, detailing the signaling pathways, summarizing quantitative data, providing experimental protocols for key assays, and visualizing the molecular and cellular events involved.

Introduction

The innate immune system relies on a limited number of germline-encoded pattern recognition receptors (PRRs) to detect conserved microbial structures. Toll-like receptors (TLRs) are a key family of PRRs that play a crucial role in the first line of defense against invading pathogens. TLR2 is unique in its ability to form heterodimers with other TLRs, expanding its ligand recognition spectrum. The interaction of LTA with the TLR2/TLR6 heterodimer is a central event in the recognition of Gram-positive bacteria, such as Staphylococcus aureus.[1][2][3] Understanding the intricacies of this interaction is paramount for the development of novel therapeutics targeting bacterial infections and inflammatory diseases.

The LTA-TLR2 Signaling Pathway

The recognition of LTA by TLR2 initiates a well-defined signaling cascade, primarily dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88).[4][5][6] This pathway ultimately leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which drive the expression of inflammatory genes.[7][8]

Receptor Complex Formation and Ligand Recognition

LTA recognition is a multi-step process involving co-receptors that facilitate its delivery to the TLR2 heterodimer.

-

Role of CD36 and CD14: The scavenger receptor CD36 is reported to be essential for the initial binding of LTA.[9][10] Following binding to CD36, LTA is then transferred to CD14, a glycosylphosphatidylinositol (GPI)-anchored protein.[9][10][11] CD14, in turn, "loads" LTA onto the TLR2/TLR6 heterodimer.[10][12]

-

TLR2/TLR6 Heterodimerization: LTA is a diacylated molecule, and its lipid anchors are recognized by a hydrophobic pocket within TLR2.[2] The interaction with LTA promotes the heterodimerization of TLR2 with TLR6.[2][3] This dimerization brings the intracellular Toll/Interleukin-1 receptor (TIR) domains of the receptors into close proximity, a critical step for initiating downstream signaling.

Downstream Signaling Cascade

Once the TLR2/TLR6 heterodimer is engaged, a series of intracellular signaling events are triggered:

-

Recruitment of Adaptor Proteins: The juxtaposition of the TIR domains creates a signaling platform that recruits the adaptor protein MyD88.[4][5] MyD88, in turn, recruits IL-1 receptor-associated kinase 4 (IRAK4).

-

Activation of IRAKs and TRAF6: IRAK4 phosphorylates and activates IRAK1. Activated IRAK1 then associates with TNF receptor-associated factor 6 (TRAF6).[5]

-

Activation of TAK1 and IKK Complex: The IRAK1-TRAF6 complex activates TGF-β-activated kinase 1 (TAK1). TAK1, in turn, phosphorylates and activates the IκB kinase (IKK) complex, which is composed of IKKα, IKKβ, and NEMO (IKKγ).[1]

-

NF-κB Activation: The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases NF-κB (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus.[1][7]

-

MAPK Activation: In parallel to NF-κB activation, TAK1 also activates various MAPK pathways, including p38, JNK, and ERK.[7][8][13]

-

Gene Transcription: In the nucleus, NF-κB and activated transcription factors downstream of MAPKs (e.g., AP-1) bind to the promoters of target genes, inducing the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[13][14]

Quantitative Data on LTA-TLR2 Interaction

Quantifying the interaction between LTA and TLR2 and the subsequent cellular responses is crucial for understanding the potency of different LTA variants and for the development of TLR2-targeted therapies.

Binding Affinity

Direct measurement of the binding affinity (Kd) of LTA to TLR2 is technically challenging due to the amphiphilic nature of LTA. However, computational studies have provided estimates of the binding energy.

| Ligand | Receptor | Method | Binding Energy (kcal/mol) | Reference |

| LTA | Human TLR2 | Molecular Docking (in silico) | -7.7 | [15] |

Note: This value is from a computational model and should be interpreted as an estimation of the binding strength.

Cellular Activation and Cytokine Production

The functional consequence of LTA-TLR2 engagement is the activation of immune cells and the production of cytokines. The effective concentration 50 (EC50) is a measure of the concentration of LTA required to elicit a half-maximal response.

| Cell Type | LTA Source | Response Measured | LTA Concentration / EC50 | Reference |

| HEK-TLR2 reporter cells | S. aureus | NF-κB activation (SEAP) | EC50 could be determined | [16] |

| HEK-TLR2 reporter cells | B. subtilis | NF-κB activation (SEAP) | EC50 could be determined | [16] |

| Human non-small-cell lung cancer cells (A549) | S. aureus | IL-8 release | Significant at ≥ 0.01 µg/ml | [17] |

| Human Neutrophils | S. aureus | IL-8 release | Dose-dependent (0.1–10 µg/ml) | [18] |

| Bovine Mammary Epithelial Cells | Not specified | IL-6, IL-1β mRNA expression | Significant at 100 µg/ml | [13][19] |

| RAW 264.7 Macrophages | Not specified | Nitric Oxide production | Dose-dependent (0–20 µg/ml) | [7] |

Co-receptor Contribution to NF-κB Activation

The presence of co-receptors significantly enhances the cellular response to LTA.

| Cell Line | Transfected Receptors | LTA Concentration | Fold Increase in NF-κB Activation (vs. TLR2 alone) | Reference |

| HEK293 | TLR2 + CD14 | 5 µg/ml | ~3-fold | [9][20] |

| HEK293 | TLR2 + CD36 | 5 µg/ml | ~3-fold | [9][20] |

| HEK293 | TLR2 + CD14 + CD36 | 5 µg/ml | Slightly more than 3-fold | [9][20] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of the LTA-TLR2 interaction.

NF-κB Luciferase Reporter Assay

This assay is widely used to quantify the activation of the NF-κB signaling pathway in response to LTA stimulation.

Objective: To measure LTA-induced NF-κB activation in HEK293 cells stably or transiently expressing TLR2.

Materials:

-

HEK293 cells expressing human TLR2 (and optionally CD14 and CD36)

-

NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

-

Control reporter plasmid (e.g., Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

LTA from S. aureus (or other Gram-positive bacteria)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Luciferase Assay System (e.g., Promega Dual-Luciferase® Reporter Assay System)

-

Opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293-TLR2 cells in an opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection (for transient expression):

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 24-48 hours to allow for plasmid expression.

-

-

LTA Stimulation:

-

Cell Lysis:

-

Remove the medium and wash the cells once with 100 µL of PBS.

-

Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

-

Luciferase Activity Measurement:

-

Add 100 µL of Luciferase Assay Reagent II (firefly luciferase substrate) to each well.

-

Measure the firefly luminescence using a luminometer.

-

Add 100 µL of Stop & Glo® Reagent (Renilla luciferase substrate and firefly luciferase inhibitor) to each well.

-

Measure the Renilla luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Express the results as fold induction over the unstimulated control.

-

TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for the quantification of TNF-α secreted by macrophages in response to LTA stimulation.

Objective: To measure the concentration of TNF-α in the supernatant of LTA-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

LTA from S. aureus

-

DMEM with 10% FBS

-

Mouse TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

-

96-well ELISA plates

-

Wash buffer (PBS with 0.05% Tween-20)

-